molecular formula C16H25NS B1674390 Gacyclidine CAS No. 68134-81-6

Gacyclidine

Cat. No. B1674390
CAS RN: 68134-81-6
M. Wt: 263.4 g/mol
InChI Key: DKFAAPPUYWQKKF-HOCLYGCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gacyclidine is a psychoactive drug that has been used in trials studying the treatment of Tinnitus . It is a small molecule and is currently under investigation . It is closely related to phencyclidine (PCP), and specifically, is a derivative of tenocyclidine (TCP) .


Synthesis Analysis

The synthesis of Gacyclidine involves the 1,2-addition of 2-methylcyclohexanone with 2-thienyl lithium or 2-thienyl magnesium bromide, which gives cyclohexanol as a diastereomeric mixture. This mixture is then treated with sodium azide in trichloroacetic acid to yield the azide. The azide is reduced with lithium aluminium hydride or Raney nickel in isopropanol to afford the corresponding amine, preferentially with the cis-configuration. Finally, this compound is dialkylated with 1,5-dibromopentane by means of potassium carbonate in acetonitrile to provide the target compound as a diastereomeric mixture .


Molecular Structure Analysis

Gacyclidine has a molecular formula of C16H25NS and an average weight of 263.44 . It belongs to the class of organic compounds known as aralkylamines, which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Scientific Research Applications

Neuroprotection in Traumatic Brain Injury

Gacyclidine,a non-competitive NMDA receptor antagonist, has shown promise in neuroprotection following acute traumatic brain injury. A study by Lepeintre et al. (2004) assessed its safety and efficacy in a multicenter, randomized, placebo-controlled trial. The treatment showed a beneficial long-term effect in neurological and functional recovery following brain injury, especially in the group receiving 0.04mg/kg of gacyclidine (Lepeintre et al., 2004).

Treatment of Spinal Cord Injury

Gacyclidine has been studied for its effects on spinal cord injuries. In experiments by Gaviria et al. (2000), it was found to have neuroprotective effects, improving functional, histopathological, and electrophysiological outcomes in rats with spinal cord injury. This study suggests that early pharmacological intervention with gacyclidine can attenuate spinal cord damage effectively (Gaviria et al., 2000).

Management of Organophosphate Poisoning

Lallement et al. (1999) reviewed the therapeutic value of gacyclidine as a complement to conventional treatments for organophosphate poisoning. Gacyclidine showed efficacy in managing severe nerve agent poisoning, ensuring rapid normalization of EEG activity, clinical recovery, and neuroprotection (Lallement et al., 1999).

Suppression of Tinnitus

Wenzel et al. (2010) explored the use of gacyclidine in suppressing sensorineural tinnitus in humans. Local administration of gacyclidine to the cochlea showed temporary relief from tinnitus in some patients, suggesting its potential as a potent drug for tinnitus suppression (Wenzel et al., 2010).

properties

IUPAC Name

1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NS/c1-14-8-3-4-10-16(14,15-9-7-13-18-15)17-11-5-2-6-12-17/h7,9,13-14H,2-6,8,10-12H2,1H3/t14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFAAPPUYWQKKF-GOEBONIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1(C2=CC=CS2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC[C@@]1(C2=CC=CS2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218313
Record name Gacyclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gacyclidine

CAS RN

68134-81-6
Record name Gacyclidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068134816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gacyclidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13096
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gacyclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GACYCLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9290ND070R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gacyclidine
Reactant of Route 2
Gacyclidine
Reactant of Route 3
Gacyclidine
Reactant of Route 4
Gacyclidine
Reactant of Route 5
Reactant of Route 5
Gacyclidine
Reactant of Route 6
Gacyclidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.